Upacicalcet sodium

Beschreibung

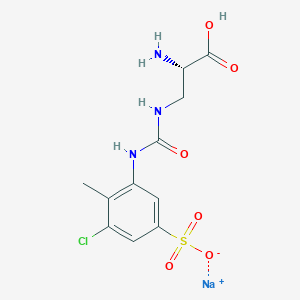

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2052969-18-1 |

|---|---|

Molekularformel |

C11H13ClN3NaO6S |

Molekulargewicht |

373.75 g/mol |

IUPAC-Name |

sodium 3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |

InChI-Schlüssel |

KUQQRUUFBPFDOW-QRPNPIFTSA-M |

Isomerische SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+] |

Kanonische SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Preclinical Pharmacodynamics of Upacicalcet Sodium: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Upacicalcet sodium (formerly SK-1403/AJT240), a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This document details the molecule's mechanism of action, and summarizes key in vitro and in vivo findings from preclinical models, presenting quantitative data in structured tables and outlining experimental methodologies.

Mechanism of Action

This compound is a small-molecule, non-peptide, positive allosteric modulator of the calcium-sensing receptor (CaSR).[2][3] The CaSR, a G protein-coupled receptor located on the surface of parathyroid gland cells, is the principal regulator of calcium homeostasis.[1]

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺). By binding to a distinct site on the receptor, specifically the amino acid binding site, it induces a conformational change that potentiates the receptor's activation by ambient Ca²⁺ levels. This enhanced activation mimics a state of higher serum calcium, triggering intracellular signaling cascades that inhibit the synthesis and secretion of parathyroid hormone (PTH). This targeted action helps to control elevated PTH levels, a hallmark of SHPT, without significantly increasing serum calcium and phosphorus.

A key characteristic of Upacicalcet is that its agonistic activity is dependent on the presence of extracellular Ca²⁺; it does not exhibit significant agonism when Ca²⁺ levels are below the physiological range. This property may contribute to a lower risk of inducing hypocalcemia compared to other calcimimetics.

In Vitro Pharmacodynamics

The in vitro activity of Upacicalcet has been characterized in cell-based assays using Human Embryonic Kidney (HEK-293) cells engineered to express the human CaSR. These studies confirm its function as a positive allosteric modulator whose activity is dependent on extracellular calcium concentration.

Experimental Protocol: CaSR Activation Assay

The following protocol is a synthesized representation of the methodology used to assess Upacicalcet's in vitro activity based on published studies.

-

Cell Culture & Transfection:

-

HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Cells are transiently or stably transfected with a plasmid vector containing the full-length human CaSR gene.

-

-

Functional Assay (Inositol Monophosphate-1 Accumulation):

-

Transfected cells are seeded into multi-well plates and grown to confluence.

-

On the day of the assay, the culture medium is replaced with a stimulation buffer containing a specific concentration of extracellular CaCl₂ (e.g., physiological levels of 1.0-1.5 mM) and LiCl (to inhibit IP-1 degradation).

-

Cells are incubated with varying concentrations of this compound.

-

Following incubation, cells are lysed.

-

The concentration of accumulated inositol monophosphate (IP-1), a downstream product of Gq/11-PLC activation, is quantified using a commercially available assay kit (e.g., HTRF-based assay).

-

-

Data Analysis:

-

The IP-1 concentration is plotted against the Upacicalcet concentration.

-

A concentration-response curve is generated using non-linear regression to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

In Vitro Activity Summary

While specific EC₅₀ values from preclinical studies are not consistently reported in the public domain, the research consistently demonstrates that Upacicalcet potentiates CaSR activation in a concentration-dependent manner. This activity is contingent on the presence of extracellular calcium, confirming its mechanism as a positive allosteric modulator rather than a direct agonist.

| Parameter | Finding | Reference |

| Target | Human Calcium-Sensing Receptor (CaSR) | |

| Cell Model | HEK-293T cells expressing human CaSR | |

| Mechanism | Positive Allosteric Modulator | |

| Binding Site | Competes with L-tryptophan at the amino acid binding site | |

| Functional Effect | Potentiates Ca²⁺-induced intracellular signaling (IP-1 accumulation) | |

| Calcium Dependence | Agonistic action is dependent on extracellular Ca²⁺ concentration |

In Vivo Pharmacodynamics

The pharmacodynamic effects of Upacicalcet have been evaluated in several preclinical rodent models, including healthy animals and models of acute and chronic renal failure, to establish its efficacy in reducing serum PTH and calcium.

Experimental Protocols

This model mimics the pathophysiology of SHPT secondary to chronic kidney disease.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Induction: Animals are fed a diet containing adenine (e.g., 0.5% - 0.75% w/w) for 3 to 4 weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing chronic inflammation, tubulointerstitial fibrosis, and renal failure, leading to SHPT.

-

Treatment: Following the induction period, animals receive single or repeated intravenous (IV) doses of Upacicalcet or vehicle.

-

Sampling & Analysis: Blood samples are collected at various time points post-administration to measure serum levels of intact PTH (iPTH), calcium, and phosphorus using methods such as ELISA and colorimetric assays.

This model simulates an acute uremic state to evaluate the direct effect of the compound on PTH secretion independent of renal clearance.

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Procedure: A two-stage surgical procedure is performed. First, two-thirds of one kidney is removed. After a recovery period, the entire contralateral kidney is excised (5/6 nephrectomy), or both kidneys are removed entirely (bilateral nephrectomy). This procedure rapidly induces uremia and elevates PTH levels.

-

Treatment: Due to the acute nature of the model, a single IV dose of Upacicalcet or vehicle is administered shortly after the surgical procedure.

-

Sampling & Analysis: Blood is sampled over several hours post-dose to assess the acute impact on serum iPTH and calcium levels.

In Vivo Efficacy Summary

Upacicalcet demonstrates robust, dose-dependent efficacy in lowering serum iPTH and calcium in multiple preclinical models.

Table 1: Effects of Single-Dose Upacicalcet in Rat Models

| Animal Model | Route | Dose Range (mg/kg) | Key Pharmacodynamic Effects | Reference |

| Normal Rats | IV | 0.03 - 3 | Dose-dependent decrease in serum iPTH and serum Ca²⁺. | |

| Double-Nephrectomized Rats | IV | 0.3 - 30 | Dose-dependent decrease in serum iPTH and serum Ca²⁺. |

Table 2: Effects of Repeated-Dose Upacicalcet in an Adenine-Induced CKD Rat Model

| Dose (mg/kg) | Administration | Key Pharmacodynamic Effects | Reference |

| 0.2 and 1.0 | Repeated IV Dosing | - Significantly lower serum iPTH levels compared to CKD controls. - Inhibition of parathyroid gland hyperplasia. - Suppression of ectopic vascular calcification and cortical bone porosity. - No significant effect on serum calcium and phosphorus levels. |

These findings highlight Upacicalcet's potential to effectively manage SHPT while maintaining stable serum mineral levels, suggesting a favorable safety profile regarding hypocalcemia. Furthermore, unlike the oral calcimimetic cinacalcet, high doses of Upacicalcet did not affect gastric emptying in rats, indicating a lower potential for gastrointestinal side effects.

References

- 1. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Upacicalcet Sodium: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel, second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound offers a targeted therapeutic approach to managing the mineral and bone disorders associated with SHPT. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, intended to support research and development efforts in this area.

Chemical Structure and Properties

This compound is the sodium salt of Upacicalcet. The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium (2S)-2-amino-3-({[(3-chloro-2-methyl-5-sulfophenyl)carbamoyl]amino})propanoate | [2] |

| Molecular Formula | C₁₁H₁₃ClN₃NaO₆S | [3] |

| Molecular Weight | 373.75 g/mol | [3] |

| CAS Number | 2052969-18-1 | [3] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 100 mg/mL (267.56 mM) | |

| SMILES | O=C(NC--INVALID-LINK--C(O[Na])=O)NC1=CC(S(=O)(O)=O)=CC(Cl)=C1C |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a substituted aniline precursor. The general synthetic scheme involves the formation of a urea linkage followed by deprotection and salt formation. The detailed experimental protocol, as derived from patent literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Carbamate Intermediate

-

To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid in a suitable solvent such as acetonitrile, add pyridine.

-

Cool the mixture and add phenyl chloroformate dropwise while maintaining the temperature.

-

Stir the reaction mixture for a specified time to ensure the completion of the carbamate formation.

Step 2: Urea Formation

-

To the reaction mixture from Step 1, add a protected (e.g., Boc-protected) 2,3-diaminopropionic acid derivative.

-

Add a base, such as triethylamine, to facilitate the urea formation reaction.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

Step 3: Deprotection

-

The protecting groups (e.g., Boc and tert-butyl ester) are removed under acidic conditions.

-

Methanesulfonic acid is typically used for this deprotection step.

-

The reaction is stirred until the deprotection is complete.

Step 4: Salt Formation and Purification

-

The resulting sulfonic acid is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.

-

The pH is carefully adjusted, and the product is precipitated from a suitable solvent system, often involving an anti-solvent like isopropanol.

-

The solid product is collected by filtration, washed, and dried to yield this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the parathyroid gland cells. By binding to a site distinct from the orthosteric calcium-binding site, this compound increases the sensitivity of the CaSR to extracellular calcium. This enhanced activation of the CaSR mimics a state of high calcium, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus, thereby mitigating the effects of secondary hyperparathyroidism.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Caption: The signaling cascade initiated by this compound's modulation of the CaSR.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The detailed information on its synthesis and the visualization of its synthetic workflow and signaling pathway are intended to be valuable resources for researchers and professionals in the field of drug development. Further investigation into the nuances of its synthesis and biological activity will continue to advance our understanding and application of this important therapeutic agent.

References

Upacicalcet Sodium's Allosteric Binding Site on the Calcium-Sensing Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of upacicalcet sodium to the calcium-sensing receptor (CaSR). It is intended for researchers, scientists, and drug development professionals engaged in the study of secondary hyperparathyroidism and G-protein coupled receptor (GPCR) modulation. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a novel positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion.[1][2] Clinical and preclinical studies have demonstrated its efficacy in treating secondary hyperparathyroidism in patients with chronic kidney disease.[3][4] A key differentiator for upacicalcet is its unique binding site on the CaSR, which is distinct from that of other calcimimetics like cinacalcet.[1] This guide elucidates that upacicalcet binds to the amino acid binding site within the Venus flytrap (VFT) domain of the CaSR, acting as an allosteric enhancer of the receptor's sensitivity to extracellular calcium. This distinct mechanism of action may offer a valuable therapeutic alternative for patients who are not responsive to conventional treatments.

Mechanism of Action and Binding Site Characterization

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, meaning that at lower calcium concentrations, the receptor is more readily activated, leading to a reduction in PTH secretion. Investigations into its binding site have revealed that upacicalcet competitively binds with L-tryptophan, indicating that it targets the amino acid binding site on the CaSR. This has been substantiated through a series of binding and functional assays, including site-directed mutagenesis studies that have identified key residues involved in the interaction.

Quantitative Data on Upacicalcet-CaSR Interaction

The following tables summarize the quantitative data from key in vitro studies that have characterized the binding and functional activity of upacicalcet on the human CaSR.

Table 1: Competitive Binding of Upacicalcet and L-Tryptophan

| Compound | IC50 (µM) |

| Upacicalcet | 0.043 |

| L-Tryptophan | 4300 |

Data from competition binding assays with [3H]-upacicalcet on wild-type human CaSR expressed in HEK-293T cells.

Table 2: Relative Binding of [3H]-Upacicalcet to Wild-Type and Mutant CaSR

| CaSR Mutant | Relative Binding (%) |

| Wild-Type | 100 |

| S170A | 45.3 |

| R66H | 78.4 |

| Y218S | 89.2 |

| E297K | 95.1 |

Data from scintillation proximity assays showing the specific binding of [3H]-upacicalcet to various mutant forms of the human CaSR expressed in HEK-293T cells, relative to the wild-type receptor.

Table 3: Functional Activity of Upacicalcet on Wild-Type and Mutant CaSR

| CaSR Mutant | EC50 (nM) |

| Wild-Type | 7.9 |

| S170A | >1000 |

| R66H | 28.5 |

| Y218S | 15.1 |

| E297K | 10.3 |

Data from inositol monophosphate (IP-1) accumulation assays in HEK-293T cells expressing wild-type or mutant human CaSR, indicating the potency of upacicalcet in stimulating the Gq-mediated signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection of HEK-293T Cells

HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the expression of the CaSR, cells are transiently transfected with a plasmid encoding either the wild-type or mutant human CaSR using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 48 hours post-transfection.

[3H]-Upacicalcet Radioligand Binding Assay

Objective: To determine the binding affinity of upacicalcet and its competition with other ligands.

Materials:

-

Membrane preparations from HEK-293T cells expressing wild-type or mutant CaSR.

-

[3H]-upacicalcet (radioligand).

-

Unlabeled upacicalcet and L-tryptophan.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with various concentrations of unlabeled upacicalcet or L-tryptophan and a fixed concentration of [3H]-upacicalcet in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled upacicalcet.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine IC50 values.

Inositol Monophosphate (IP-1) Accumulation Assay

Objective: To assess the functional activity of upacicalcet by measuring the activation of the Gq signaling pathway.

Materials:

-

HEK-293T cells expressing wild-type or mutant CaSR.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM LiCl).

-

Upacicalcet at various concentrations.

-

IP-1 assay kit (e.g., HTRF-based kit).

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

-

Seed the transfected HEK-293T cells in a suitable multi-well plate and allow them to adhere.

-

Replace the culture medium with the assay buffer containing LiCl, which inhibits the degradation of IP-1.

-

Add various concentrations of upacicalcet to the wells and incubate for a specified time (e.g., 60 minutes at 37°C).

-

Lyse the cells and perform the IP-1 detection according to the manufacturer's protocol of the chosen assay kit.

-

Measure the TR-FRET signal using a compatible plate reader.

-

Generate concentration-response curves and calculate EC50 values using non-linear regression.

Visualizations

The following diagrams illustrate key pathways and workflows related to the upacicalcet-CaSR interaction.

Caption: CaSR Signaling Pathway Activated by Upacicalcet.

Caption: Experimental Workflow for Characterizing Upacicalcet-CaSR Interaction.

Caption: Logical Relationship of Evidence for Upacicalcet's Binding Site.

References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Novel Calcimimetics: The Case of Upacicalcet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, which contribute to mineral and bone disorders and cardiovascular disease.[1][2] The calcium-sensing receptor (CaSR), a G protein-coupled receptor on parathyroid cells, is the principal regulator of PTH secretion and a key therapeutic target.[3][4] Calcimimetics, which are allosteric modulators of the CaSR, represent a cornerstone of SHPT management.[5] This technical guide provides an in-depth overview of the discovery and development of novel calcimimetics, with a specific focus on Upacicalcet, a recently approved intravenous agent. We detail the underlying molecular mechanisms, present key preclinical and clinical data in structured formats, describe relevant experimental protocols, and illustrate critical pathways and processes through detailed diagrams.

The Core Target: The Calcium-Sensing Receptor (CaSR)

The discovery and validation of the CaSR were pivotal milestones that paved the way for targeted therapies for SHPT. The CaSR is a Class C G protein-coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.

1.1. Structure and Function

The CaSR functions as a homodimer. Each subunit consists of a large N-terminal extracellular "Venus flytrap" domain where calcium ions bind, a cysteine-rich domain, a seven-transmembrane domain, and an intracellular C-terminal tail. The receptor's primary function is to sense minute fluctuations in extracellular calcium concentrations and modulate PTH synthesis and secretion from the parathyroid glands accordingly.

1.2. Signaling Pathways

Upon activation by extracellular calcium, the CaSR undergoes a conformational change that triggers intracellular signaling cascades. The receptor couples to multiple G proteins, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC), ultimately inhibiting the transcription of the PTH gene and the exocytosis of PTH-containing vesicles.

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.

Calcimimetics like Upacicalcet are positive allosteric modulators. They do not activate the receptor directly but bind to a site within the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium. This enhanced sensitivity means that lower calcium concentrations are sufficient to activate the CaSR and suppress PTH secretion.

Upacicalcet: A Novel Intravenous Calcimimetic

Upacicalcet (brand name UPASITA® in Japan) is a novel, non-peptidic, small-molecule calcimimetic developed for intravenous administration. Its design as an injectable agent administered at the end of hemodialysis sessions aims to improve patient adherence and bypass the gastrointestinal side effects associated with oral calcimimetics like cinacalcet.

2.1. Unique Mechanism of Action

Studies have revealed that Upacicalcet targets the amino acid binding site of the CaSR, a different binding location compared to earlier calcimimetics. This distinct mechanism may offer therapeutic benefits for patients who do not respond adequately to conventional drugs. Furthermore, Upacicalcet's activity is dependent on the extracellular calcium concentration, showing no agonistic effect when calcium levels are below the physiological range, which may reduce the risk of hypocalcemia.

2.2. Quantitative Data Summary

The clinical development of Upacicalcet has yielded robust data on its pharmacokinetic, pharmacodynamic, and efficacy profile.

Table 1: Pharmacokinetic Parameters of Upacicalcet

| Parameter | Healthy Japanese Adults (Single IV Dose) | Hemodialysis Patients (Single IV Dose) |

|---|---|---|

| Dose Range | 0.01 - 2.5 mg | 0.025 - 0.8 mg |

| Cmax (ng/mL) | 1.08 (at 0.01 mg) to 280 (at 2.5 mg) | Dose-dependent increase |

| T½ (half-life) | ~1 - 2 hours | Maintained until next dialysis |

| Excretion | 78.9–95.0% excreted in urine within 48 h | ~80% removed by a single dialysis session |

| Metabolism | Almost unmetabolized | Not specified, but plasma concentration does not increase with repeated administration |

| Protein Binding | < 50% | Not specified |

Table 2: Pharmacodynamic Effects of Upacicalcet

| Study Population | Dose | Effect on Serum iPTH | Effect on Serum Corrected Calcium (cCa) |

|---|---|---|---|

| Healthy Japanese Adults | 0.01 - 2.5 mg (single IV) | Dose-dependent decrease within 10 minutes, lasting up to 12 hours. | Gradual decrease 6-12 hours post-administration. |

| Hemodialysis Patients | 0.025 - 0.8 mg (single IV) | Dose-dependent decrease. | Dose-dependent decrease. |

| Hemodialysis Patients | 25 - 300 µg (52 weeks) | 57.9% of patients achieved target iPTH (60-240 pg/mL) at week 18; 80.8% at week 52. | Decreased immediately after administration, then stabilized. |

Table 3: Efficacy and Safety from Japanese Phase 3 Placebo-Controlled Trial (24 Weeks)

| Outcome | Upacicalcet Group (n=103) | Placebo Group (n=50) | P-value |

|---|---|---|---|

| Primary Endpoint: % of patients achieving mean iPTH 60-240 pg/mL at weeks 22-24 | 67.0% | 8.0% | <0.001 |

| Secondary Endpoint: % of patients with ≥30% reduction in mean iPTH | 80.6% | 8.0% | <0.001 |

| Change in Bone Markers | Significant decrease in FGF-23, BAP, and TRACP-5b | No significant change | N/A |

| Adverse Events (Any) | 85% | 72% | N/A |

| Upper GI Adverse Events (Nausea, Vomiting) | Similar incidence to placebo | Similar incidence to Upacicalcet | N/A |

| Serum cCa <7.5 mg/dL | 1.9% - 2% | 0% | N/A |

Experimental Protocols

Detailed and rigorous experimental design is fundamental to drug development. Below are representative protocols for key experiments in the evaluation of a novel calcimimetic.

3.1. In Vitro CaSR Agonistic Activity Assay

-

Objective: To determine the potency and efficacy of a test compound (e.g., Upacicalcet) as a positive allosteric modulator of the human CaSR.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR gene are cultured under standard conditions.

-

Assay Principle: The assay measures the accumulation of inositol-1 monophosphate (IP₁), a downstream product of the Gαq/11-PLC signaling pathway, as an indicator of CaSR activation.

-

Procedure:

-

Cells are seeded into multi-well plates and grown to confluence.

-

Cells are washed and incubated in a stimulation buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5-1.0 mM) and varying concentrations of the test compound.

-

The reaction is stopped, and cells are lysed.

-

The concentration of accumulated IP₁ in the cell lysate is quantified using a commercially available assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: Dose-response curves are generated by plotting IP₁ concentration against the log of the test compound concentration. EC₅₀ values (the concentration of compound that produces 50% of the maximal response) are calculated to determine potency.

-

3.2. Phase 3 Clinical Trial Protocol for Upacicalcet

-

Objective: To evaluate the long-term efficacy and safety of Upacicalcet compared to placebo in treating SHPT in patients on hemodialysis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients with end-stage kidney disease undergoing in-center hemodialysis three times weekly, with serum iPTH levels >240 pg/mL and corrected calcium ≥8.4 mg/dL.

-

Intervention:

-

Randomization: Patients are randomized (e.g., 2:1 ratio) to receive either Upacicalcet or a matching placebo.

-

Administration: The investigational drug is administered as an intravenous bolus injection into the venous side of the dialysis circuit at the end of each hemodialysis session for a duration of 24-27 weeks.

-

Dose Titration: The dose of Upacicalcet is initiated at 25 or 50 µg based on baseline serum corrected calcium. The dose is then adjusted every 3-4 weeks within a range of 25 to 300 µg to achieve and maintain a target serum iPTH level (e.g., 60-240 pg/mL or 150-300 pg/mL, depending on the protocol) while avoiding hypocalcemia.

-

-

Endpoints:

-

Primary Efficacy Endpoint: The proportion of patients who achieve the target mean serum iPTH concentration during a pre-specified evaluation period (e.g., weeks 22-24).

-

Secondary Efficacy Endpoints: Percentage of patients achieving a ≥30% reduction in iPTH from baseline; changes in serum corrected calcium, phosphorus, and bone turnover markers (e.g., BAP, FGF-23).

-

Safety Endpoints: Incidence and severity of adverse events (AEs), with special attention to hypocalcemia and gastrointestinal AEs, laboratory abnormalities, and vital signs.

-

-

Data Collection: Blood samples for iPTH, calcium, phosphorus, and other biomarkers are collected at baseline and at regular intervals throughout the study. AE data is collected at each study visit.

Mandatory Visualizations

4.1. Drug Development Workflow for a Novel Calcimimetic

This diagram illustrates the logical progression from initial research to clinical application for a drug like Upacicalcet.

4.2. Experimental Workflow for a Phase 3 Clinical Trial

This diagram outlines the key steps involved in executing a pivotal clinical trial for Upacicalcet.

Conclusion and Future Directions

The development of novel calcimimetics like Upacicalcet marks a significant advancement in the management of secondary hyperparathyroidism. By targeting the CaSR with an intravenous formulation, Upacicalcet offers a promising therapeutic option that may enhance treatment adherence and potentially improve the safety profile, particularly concerning gastrointestinal side effects. The comprehensive clinical data demonstrates its efficacy in controlling PTH levels while maintaining serum calcium within a safe range.

Future research will continue to explore the full potential of this class of drugs. The challenges for medicinal chemists and clinical researchers include designing compounds that can selectively target specific CaSR signaling pathways or achieve tissue-selective effects, potentially further refining the benefit-risk profile of SHPT therapies. The journey of Upacicalcet from discovery to approval serves as a compelling model for modern, mechanism-based drug development in nephrology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Calcium Receptor by Calcimimetic Agents Is Preserved Despite Modest Attenuating Effects of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Upacicalcet Sodium Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet sodium hydrate, an intravenous calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR), it effectively suppresses parathyroid hormone (PTH) secretion.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound hydrate, detailed experimental methodologies, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound hydrate is a white to off-white solid.[3] Its chemical structure is characterized by a substituted phenylurea core linked to an amino acid moiety.

Table 1: General and Chemical Properties of this compound Hydrate

| Property | Value | Reference |

| Chemical Name | Monosodium 3-({[(2S)-2-amino-2-carboxyethyl]carbamoyl}amino)-5-chloro-4-methylbenzenesulfonate hydrate | [4] |

| Synonyms | Upasita, SK-1403, AJT240, PLS240 | [3] |

| Molecular Formula | C₁₁H₁₃ClN₃NaO₆S · xH₂O | |

| Molecular Weight | 391.76 g/mol (as monohydrate) | |

| Appearance | White to off-white solid | |

| CAS Number | 1333218-50-0 (anhydrous) |

Table 2: Physicochemical Data of this compound Hydrate

| Property | Value | Experimental Conditions | Reference |

| Solubility | 100 mg/mL in DMSO | Ultrasonic assistance may be needed | |

| Freely soluble in water | Not specified | ||

| Melting Point | Data not publicly available | - | - |

| pKa | Data not publicly available | - | - |

| EC₅₀ (CaSR agonistic activity) | 10.8 nM | In vitro assay |

Mechanism of Action and Signaling Pathway

Upacicalcet is a calcimimetic that enhances the sensitivity of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells to extracellular calcium. This allosteric modulation leads to the activation of the receptor at lower calcium concentrations than would normally be required, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH). Studies have revealed that Upacicalcet binds to the amino acid binding site of the CaSR, a different site than some other calcimimetics.

Upon activation by Upacicalcet, the CaSR, a G protein-coupled receptor, initiates a downstream signaling cascade. This primarily involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and DAG activates Protein Kinase C (PKC). The cumulative effect of this signaling pathway is the inhibition of PTH gene expression and secretion.

Caption: Upacicalcet's signaling pathway via the Calcium-Sensing Receptor.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of this compound hydrate are not extensively published. However, based on standard pharmaceutical practices and available literature, the following methodologies can be outlined.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of this compound hydrate in various solvents, including water, buffered solutions at different pH values (e.g., pH 4.5, 6.8, and 7.4), and ethanol.

-

Protocol:

-

An excess amount of this compound hydrate is added to a known volume of the solvent in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of Upacicalcet in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

-

Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: The drug is treated with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: The drug is subjected to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is heated in an oven (e.g., at 105 °C).

-

Photodegradation: The drug is exposed to UV and visible light as per ICH Q1B guidelines.

-

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

-

In Vitro CaSR Activation Assay

The biological activity of Upacicalcet is determined by its ability to potentiate the activation of the CaSR. This can be assessed in a cell-based assay.

-

Protocol:

-

HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR.

-

The transfected cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium.

-

The activation of the CaSR is measured by quantifying the accumulation of a downstream signaling molecule, such as inositol monophosphate (IP-1), using a commercially available assay kit (e.g., HTRF).

-

The EC₅₀ value is calculated from the dose-response curve.

-

Caption: Workflow for in vitro CaSR activation assay.

Stability and Storage

While detailed public data on the stability of this compound hydrate is limited, general recommendations for solid active pharmaceutical ingredients apply. It should be stored in well-closed containers, protected from moisture and light. For solutions, storage conditions would depend on the solvent and concentration. For instance, a DMSO solution can be stored at -20°C for up to one month or at -80°C for up to six months.

Conclusion

References

A Comprehensive Technical Guide to the Non-clinical Pharmacology of Upacicalcet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet (formerly SK-1403/AJT240) is a novel, intravenously administered small-molecule calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet represents a significant advancement in the management of SHPT, offering a distinct pharmacological profile.[3][4] This technical guide provides an in-depth overview of the non-clinical pharmacology of Upacicalcet, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and safety profile, supported by experimental data and methodologies.

Mechanism of Action

Upacicalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the CaSR, a G protein-coupled receptor crucial for maintaining calcium homeostasis.[3] Unlike endogenous calcium, Upacicalcet binds to a different site on the receptor, specifically the amino acid binding site, enhancing the sensitivity of the CaSR to extracellular calcium. This allosteric modulation leads to the activation of the CaSR at lower calcium concentrations than would normally be required.

The activation of the CaSR in the parathyroid gland initiates intracellular signaling cascades, primarily through Gαq/11 and Gαi/o pathways, which ultimately inhibit the synthesis and secretion of parathyroid hormone (PTH). By reducing circulating PTH levels, Upacicalcet helps to normalize calcium and phosphorus levels, thereby mitigating the pathophysiological consequences of SHPT, such as renal osteodystrophy and cardiovascular complications. A key characteristic of Upacicalcet is its dependency on extracellular calcium to exert its agonistic activity; it does not activate the CaSR in the absence of physiological calcium levels. This property may contribute to a lower risk of hypocalcemia compared to other calcimimetics.

Pharmacodynamics

The pharmacodynamic effects of Upacicalcet have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and dose-dependent activity in reducing PTH and serum calcium levels.

In Vitro Studies

In vitro assays using HEK-293T cells expressing the human CaSR have been instrumental in elucidating the molecular pharmacology of Upacicalcet.

Experimental Protocol: In Vitro CaSR Activation Assay

-

Cell Culture: HEK-293T cells stably transfected with the human CaSR gene are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.

-

Compound Addition: Cells are washed and incubated with varying concentrations of Upacicalcet in the presence of different fixed concentrations of extracellular calcium.

-

Signal Detection: The activation of the CaSR is measured by quantifying the accumulation of intracellular signaling molecules, such as inositol-1 monophosphate (IP1), a downstream product of the Gαq/11 pathway.

-

Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50) of Upacicalcet.

Studies have shown that Upacicalcet activates the human CaSR in a calcium-dependent manner. It has also been demonstrated that Upacicalcet competes with L-tryptophan, confirming its binding to the amino acid binding site of the CaSR.

In Vivo Studies

The efficacy of Upacicalcet has been evaluated in various animal models, including normal rats and rat models of CKD-induced SHPT.

Experimental Protocol: Animal Model of SHPT

-

Model Induction: SHPT is induced in rats, for example, through an adenine-rich diet, which causes chronic renal failure and subsequent secondary hyperparathyroidism. Another model involves double-nephrectomized rats to simulate an acute uremic state.

-

Drug Administration: Upacicalcet is administered intravenously at various doses.

-

Sample Collection: Blood samples are collected at different time points post-administration.

-

Biochemical Analysis: Serum levels of intact PTH (iPTH) and calcium are measured using standard immunoassay and colorimetric methods, respectively.

-

Data Analysis: The effects of Upacicalcet on serum iPTH and calcium are analyzed and compared to vehicle-treated control groups.

Quantitative Data from In Vivo Studies

| Animal Model | Dose of Upacicalcet (intravenous) | Key Pharmacodynamic Effects | Reference |

| Normal Rats | 0.03-3 mg/kg | Dose-dependent decrease in serum iPTH and calcium levels. | |

| Double-Nephrectomized Rats | 0.3-30 mg/kg | Dose-dependent decrease in serum iPTH and calcium levels. | |

| Adenine-Induced CKD Rats | 0.2 mg/kg and 1 mg/kg (repeated admin.) | Significantly lower serum iPTH levels compared to CKD-control rats. Inhibition of parathyroid hyperplasia and suppression of ectopic calcification and cortical pore formation. |

These studies demonstrate that Upacicalcet effectively lowers serum iPTH and calcium in a dose-dependent manner in both normal and disease model animals. Notably, in adenine-induced CKD rats, repeated administration of Upacicalcet not only reduced serum iPTH but also prevented the progression of parathyroid hyperplasia and bone disorders associated with SHPT, without significantly affecting serum calcium and phosphorus levels, suggesting a low risk of hypocalcemia.

Pharmacokinetics

The pharmacokinetic profile of Upacicalcet has been investigated in non-clinical studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Non-clinical Pharmacokinetic Properties

| Pharmacokinetic Parameter | Observation | Reference |

| Metabolism | Minimal metabolism by the liver. Not a significant substrate for cytochrome P450 (CYP) enzymes. | |

| Enzyme Inhibition/Induction | Little to no inhibition or induction of major drug-metabolizing enzymes such as CYP. | |

| Plasma Protein Binding | Non-covalent binding to human plasma proteins is approximately 44.2-45.6%. | |

| Transporters | Little inhibitory effects on or substrate properties for major drug transporters. | |

| Excretion | Primarily excreted unchanged in the urine in subjects with normal renal function. | |

| Pharmacokinetics in Healthy Adults | Half-life (t½) of approximately 1-2 hours. 78.9-95.0% excreted in urine within 48 hours. | |

| Pharmacokinetics in Hemodialysis Patients | Interdialytic plasma half-life is markedly longer (65-122 hours). Approximately 80% is removed by a single hemodialysis session. |

The pharmacokinetic properties of Upacicalcet are well-suited for its intended use in hemodialysis patients. Its minimal hepatic metabolism and lack of interaction with CYP enzymes reduce the potential for drug-drug interactions. In patients with end-stage renal disease, the drug is not cleared by the kidneys, leading to a prolonged half-life that allows for sustained pharmacological activity between dialysis sessions. The efficient removal of Upacicalcet during hemodialysis prevents its accumulation in the body.

Safety Pharmacology

Non-clinical safety pharmacology studies have been conducted to assess the potential adverse effects of Upacicalcet on major physiological systems. A significant finding from these studies is the favorable gastrointestinal safety profile of Upacicalcet compared to other calcimimetics like cinacalcet. In a study with normal rats, Upacicalcet did not affect gastric emptying at doses up to 10 mg/kg, which is 300-fold higher than the dose that affects serum iPTH levels. In contrast, cinacalcet significantly slowed gastric emptying by approximately 50%. This difference is a key potential advantage for Upacicalcet in a clinical setting, as gastrointestinal side effects are a common reason for non-adherence to oral calcimimetic therapy.

Summary and Conclusion

Upacicalcet is a novel, intravenously administered calcimimetic with a distinct non-clinical pharmacological profile. Its mechanism as a positive allosteric modulator of the CaSR, binding to the amino acid binding site, leads to potent, dose-dependent reductions in PTH and serum calcium. The dependency on extracellular calcium for its activity may contribute to a lower risk of hypocalcemia.

The pharmacokinetic properties of Upacicalcet, including minimal hepatic metabolism and efficient removal by hemodialysis, make it particularly suitable for the target patient population. Furthermore, its favorable safety profile, especially the reduced impact on gastric emptying compared to other calcimimetics, suggests potential for improved tolerability. Collectively, the non-clinical data strongly support the clinical development of Upacicalcet as a valuable therapeutic option for the management of secondary hyperparathyroidism in hemodialysis patients.

References

- 1. Upacicalcet - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Upacicalcet's Molecular Dance with the Calcium-Sensing Receptor: A Technical Guide

For Immediate Release

Inabe, Mie, Japan - In a significant advancement for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), the molecular interaction of Upacicalcet with the calcium-sensing receptor (CaSR) has been elucidated, offering a promising therapeutic avenue. This in-depth guide provides a technical overview of Upacicalcet's mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this novel calcimimetic.

Upacicalcet is a positive allosteric modulator of the CaSR, a crucial G protein-coupled receptor (GPCR) responsible for maintaining calcium homeostasis.[1][2] Unlike direct agonists, Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH) that characterizes SHPT.[2][3]

Quantitative Analysis of Upacicalcet-CaSR Interaction

The binding and functional potency of Upacicalcet at the human CaSR have been quantified through rigorous in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 110 nM | Inositol Monophosphate (IP-1) Accumulation | HEK293 cells stably expressing human CaSR | [1] |

| Ki | Not explicitly reported, but competitive binding demonstrated | [3H]L-Tryptophan Competition Binding | HEK293T cells expressing human CaSR |

EC50 (Half maximal effective concentration) represents the concentration of Upacicalcet that induces a response halfway between the baseline and maximum in the IP-1 accumulation assay. A lower EC50 indicates higher potency.

Ki (Inhibition constant) would quantify the binding affinity of Upacicalcet to the CaSR. While a specific value is not provided in the primary literature, the competition with L-Tryptophan confirms its interaction at the amino acid binding site.

Deciphering the Signaling Cascade

Activation of the CaSR by Upacicalcet triggers a cascade of intracellular signaling events. The CaSR primarily couples to two major G protein pathways: Gq/11 and Gi/o.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the molecular interaction of Upacicalcet with the CaSR.

[3H]L-Tryptophan Competition Binding Assay

This assay was performed to determine if Upacicalcet binds to the amino acid binding site on the CaSR.

Methodology:

-

Membrane Preparation: Membranes from HEK293T cells transiently expressing the human CaSR were prepared.

-

Binding Reaction: The prepared membranes were incubated in a buffer containing a fixed concentration of [3H]L-Tryptophan and varying concentrations of unlabeled Upacicalcet.

-

Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

-

Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter was quantified using a liquid scintillation counter.

-

Data Analysis: The data were analyzed to determine the ability of Upacicalcet to displace the binding of [3H]L-Tryptophan, indicating competition for the same binding site.

Inositol Monophosphate (IP-1) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway downstream of CaSR activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CaSR were cultured in 96-well plates.

-

Stimulation: The cells were stimulated with various concentrations of Upacicalcet in a buffer containing lithium chloride (LiCl), which inhibits the degradation of IP-1.

-

Lysis: After incubation, the cells were lysed to release the accumulated intracellular IP-1.

-

Detection: The concentration of IP-1 in the cell lysate was determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) based competitive immunoassay kit.

-

Data Analysis: A dose-response curve was generated by plotting the IP-1 concentration against the Upacicalcet concentration, and the EC50 value was calculated.

Conclusion

The detailed characterization of Upacicalcet's molecular interaction with the CaSR provides a solid foundation for its clinical application in treating secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator, acting at the amino acid binding site, and its potent activation of CaSR signaling pathways, underscore its potential as a targeted and effective therapeutic agent. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of GPCR pharmacology and drug development.

References

Upacicalcet's Effect on Parathyroid Hormone Secretion Pathways: A Technical Whitepaper

Abstract: Upacicalcet is a novel, intravenously administered calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This document provides a detailed examination of the molecular pathways affected by Upacicalcet, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to determine its efficacy and mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the study of mineral and bone disorders associated with chronic kidney disease (CKD).

The Role of the Calcium-Sensing Receptor in Secondary Hyperparathyroidism

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated levels of parathyroid hormone.[1][2] This condition arises from the kidneys' diminished ability to excrete phosphate and produce active vitamin D, leading to mineral imbalances that stimulate the parathyroid glands to overproduce PTH.[3] The primary regulator of PTH secretion is the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) located on the surface of parathyroid cells.[4][5] When extracellular calcium levels are high, CaSR is activated, initiating intracellular signaling cascades that inhibit PTH secretion. In SHPT, the parathyroid glands become less sensitive to calcium, requiring a higher concentration to suppress PTH release. Calcimimetic agents are designed to address this by increasing the CaSR's sensitivity to calcium.

Upacicalcet: A Novel Mechanism of Action

Upacicalcet is a calcimimetic that functions as a positive allosteric modulator of the CaSR. It is administered intravenously, which is particularly suitable for hemodialysis patients. Unlike first-generation oral calcimimetics, research indicates that Upacicalcet binds to the amino acid binding site within the CaSR's extracellular domain. This distinct binding mechanism allows it to enhance the receptor's sensitivity to extracellular calcium, meaning the CaSR is activated at lower calcium concentrations, leading to a potent suppression of PTH secretion. This allosteric modulation effectively "resets" the parathyroid's response to calcium, mitigating the excessive PTH secretion characteristic of SHPT.

Intracellular Signaling Pathways Modulated by Upacicalcet

The binding of Upacicalcet and extracellular calcium to the CaSR triggers a conformational change that activates intracellular signaling pathways, primarily through the Gαq/11 and Gαi/o proteins.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+i). The resulting transient increase in cytosolic calcium is the principal signal that inhibits the exocytosis of vesicles containing pre-formed PTH.

-

Gαi/o Pathway: Concurrent activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion and contribute to the long-term suppression of PTH gene transcription and parathyroid cell proliferation.

Summary of Quantitative Efficacy Data

The efficacy of Upacicalcet in reducing PTH has been demonstrated in both preclinical and clinical settings.

Preclinical In Vivo Data

Studies in rat models of CKD have shown that Upacicalcet effectively lowers serum iPTH levels and improves disease-related complications.

| Study Model | Treatment Group | Dose | Key Findings | Reference |

| Adenine-induced CKD rats | Upacicalcet | 0.2 mg/kg & 1 mg/kg | Significantly lower serum iPTH vs. control; inhibited parathyroid hyperplasia; suppressed ectopic calcification and cortical bone porosity. | |

| Normal & Double-Nephrectomized Rats | Upacicalcet | 0.03-3 mg/kg & 0.3-30 mg/kg | Dose-dependent decrease in serum iPTH and serum Ca2+ levels. |

Clinical Trial Data

A pivotal Phase 3 clinical trial in Japan demonstrated the efficacy and safety of Upacicalcet in hemodialysis patients with SHPT. A subsequent long-term study confirmed these findings over 52 weeks.

| Parameter | Upacicalcet Group | Placebo Group | Study Duration | Reference |

| Primary Endpoint | ||||

| Patients achieving mean iPTH 60–240 pg/mL | 67.0% (69/103) | 8.0% (4/50) | 24 Weeks | |

| Secondary Endpoints (Changes from Baseline) | ||||

| Serum iPTH | Significant Decrease | Minimal Change | 24 Weeks | |

| Serum Corrected Calcium (cCa) | Significant Decrease | Minimal Change | 24 Weeks | |

| Serum Phosphate | Tendency to decrease | Minimal Change | 24 Weeks | |

| Intact FGF-23 | Significant Decrease | Minimal Change | 24 Weeks | |

| Bone-Specific Alkaline Phosphatase (BAP) | Significant Decrease | Minimal Change | 24 Weeks | |

| Long-Term Efficacy | ||||

| Patients achieving target iPTH (60-240 pg/mL) | 94.2% | N/A | 52 Weeks |

Detailed Experimental Protocols

The characterization of Upacicalcet's effects involved rigorous in vitro and clinical methodologies.

In Vitro CaSR Functional Assay

To clarify Upacicalcet's binding site and agonistic activity, functional assays were performed using a recombinant cell line.

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing the human CaSR.

-

Methodology: The agonistic activity of Upacicalcet was evaluated by measuring the accumulation of inositol-1 monophosphate (IP-1), a downstream product of the PLC pathway. Cells were incubated with varying concentrations of Upacicalcet in the presence of different extracellular Ca2+ concentrations. Following incubation, cells were lysed, and IP-1 levels were quantified using a competitive immunoassay (e.g., HTRF).

-

Binding Studies: Competition binding assays were conducted using radiolabeled L-tryptophan to confirm that Upacicalcet interacts with the amino acid binding site of the CaSR.

Phase 3 Clinical Trial Design

The primary clinical evidence for Upacicalcet was established through a well-defined, rigorous study protocol.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.

-

Patient Population: Adult hemodialysis patients with SHPT, defined by serum intact PTH (iPTH) concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.

-

Intervention: Eligible patients were randomized to receive either Upacicalcet or a matching placebo. The drug was administered intravenously three times per week at the end of each hemodialysis session for 24 weeks. Doses were initiated at 25 µg and titrated up to a maximum of 300 µg based on regular monitoring of iPTH and serum calcium levels to achieve the target range.

-

Primary Endpoint: The percentage of patients who achieved the target mean serum iPTH concentration (60–240 pg/mL) during the evaluation period of weeks 22-24.

-

Secondary Endpoints: Included the percentage of patients achieving ≥30% and ≥50% reductions in serum iPTH from baseline, as well as changes in serum levels of corrected calcium, phosphate, and bone turnover markers like BAP and FGF-23.

Effects on Broader Mineral Metabolism

Upacicalcet's action extends beyond PTH suppression to influence other key regulators of mineral metabolism.

-

Serum Calcium and Phosphate: By suppressing PTH, Upacicalcet reduces the mobilization of calcium and phosphate from bone, leading to a decrease in their serum levels. This effect is beneficial in managing the hypercalcemia and hyperphosphatemia often associated with SHPT and its treatment. The risk of hypocalcemia, a known side effect of calcimimetics, was low in clinical trials.

-

Fibroblast Growth Factor-23 (FGF-23): FGF-23 is a hormone primarily produced by osteocytes that regulates phosphate and vitamin D metabolism. In CKD, FGF-23 levels are markedly elevated. Clinical studies have shown that Upacicalcet significantly reduces serum FGF-23 levels. This reduction is thought to be mediated by changes in serum calcium and phosphate, and potentially through mechanisms independent of PTH modification.

Conclusion

Upacicalcet potently suppresses parathyroid hormone secretion by acting as a positive allosteric modulator of the calcium-sensing receptor. Its unique interaction with the CaSR's amino acid binding site enhances receptor sensitivity to extracellular calcium, triggering G-protein-mediated signaling cascades that inhibit PTH release. Preclinical and robust clinical data confirm its efficacy in lowering PTH, corrected calcium, and FGF-23 levels in hemodialysis patients with secondary hyperparathyroidism. These findings establish Upacicalcet as an effective therapeutic agent for managing the complex mineral and bone disorders associated with chronic kidney disease.

References

- 1. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]

- 2. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Upacicalcet Sodium Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). As a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), Upacicalcet enhances the receptor's sensitivity to extracellular calcium, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH).[1][2] The in vitro characterization of Upacicalcet's activity is crucial for understanding its mechanism of action and for the development of new therapeutic strategies.

These application notes provide detailed protocols for two key in vitro assays to determine the activity of this compound: an Intracellular Calcium Mobilization Assay and an Inositol Monophosphate (IP1) Accumulation Assay. These assays are fundamental in quantifying the potency and efficacy of CaSR modulators.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis. Upon activation by extracellular calcium or calcimimetics like Upacicalcet, the CaSR initiates a downstream signaling cascade primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rise in intracellular calcium is a key event in the cellular response to CaSR activation and ultimately leads to the inhibition of PTH secretion from parathyroid cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of Upacicalcet and control compounds on the human Calcium-Sensing Receptor (CaSR) expressed in HEK-293 cells.

| Compound | Assay Type | Target | Cell Line | EC50 (nM) | Reference |

| Upacicalcet | CaSR Agonist Activity | Human CaSR | HEK-293 | 10.8 | [3] |

| Gadolinium (GdCl₃) | CaSR Agonist Activity | Rat DRG CaSR | HEK-293 | ~1,750,000 | [1] |

| Cinacalcet | Positive Allosteric Modulator | Human CaSR | HEK-293 | - | [2] |

| Etelcalcetide | CaSR Agonist Activity | Human CaSR | HEK-293 | - |

Note: EC50 values can vary depending on the specific assay conditions, particularly the extracellular calcium concentration.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in HEK-293 cells stably expressing the human CaSR, a method adapted from Sato et al., 2022. This assay is a direct measure of the initial signaling event following CaSR activation.

Principle:

Positive allosteric modulators of the CaSR, like Upacicalcet, enhance the sensitivity of the receptor to extracellular calcium. This increased sensitivity leads to a Gq-mediated release of intracellular calcium stores. This change in intracellular calcium concentration can be detected by a fluorescent calcium indicator dye.

Workflow:

Materials:

-

HEK-293 cells stably expressing human CaSR (CaSR-HEK)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Puromycin

-

Trypsin-EDTA

-

96-well black, clear-bottom tissue culture plates

-

Fluo-4 NW Calcium Assay Kit (or similar)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a physiological concentration of CaCl₂ (e.g., 1 mM)

-

This compound

-

Positive control (e.g., GdCl₃ or a high concentration of CaCl₂)

-

Negative control (vehicle)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Culture and Seeding:

-

Culture CaSR-HEK cells in DMEM supplemented with 10% FBS and 1 µg/mL puromycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well black, clear-bottom plates at a density that will result in an 80-100% confluent monolayer on the day of the assay.

-

Incubate the plates overnight.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium from the wells.

-

Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions in the assay buffer.

-

Add 100 µL of the dye solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Assay Performance:

-

Prepare serial dilutions of Upacicalcet, positive control, and vehicle in the assay buffer.

-

Place the cell plate into the fluorescence plate reader, equilibrated to 37°C.

-

Program the instrument to add the compound solutions to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) kinetically over a period of several minutes.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence for each well.

-

Plot the change in fluorescence against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This protocol is based on the methodology described by Sato et al., 2022, for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.

Principle:

Activation of the CaSR-Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow:

Materials:

-

HEK-293 cells stably expressing human CaSR (CaSR-HEK)

-

Cell culture reagents as listed above

-

384-well white tissue culture plates

-

IP-One Gq HTRF Assay Kit (or similar)

-

Stimulation buffer (provided in the kit or a similar buffer containing LiCl)

-

This compound

-

Positive control (e.g., a known CaSR agonist)

-

Negative control (vehicle)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture CaSR-HEK cells as described previously.

-

Seed the cells into 384-well white plates at an appropriate density.

-

Incubate the plates overnight.

-

-

Cell Stimulation:

-

On the day of the assay, remove the culture medium.

-

Prepare serial dilutions of Upacicalcet and controls in the stimulation buffer containing LiCl. The extracellular Ca²⁺ concentration in the stimulation buffer is critical and should be kept at a physiological level (e.g., 0.5 - 1.5 mM).

-

Add the compound solutions to the cells.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Lysis and Detection:

-

Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well according to the kit manufacturer's protocol. This step typically includes cell lysis.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Conclusion

The provided protocols for intracellular calcium mobilization and inositol monophosphate accumulation assays offer robust and reliable methods for the in vitro characterization of this compound's activity on the Calcium-Sensing Receptor. These assays are essential tools for researchers in the field of pharmacology and drug development to investigate the potency, efficacy, and mechanism of action of CaSR modulators. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Upacicalcet Administration in Rodent Models of Secondary Hyperparathyroidism (SHPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism.[1][2] These changes contribute significantly to mineral and bone disorders, vascular calcification, and increased cardiovascular mortality in CKD patients.[1][3]

Upacicalcet is a novel, non-peptide calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] By enhancing the sensitivity of the CaSR on parathyroid cells to extracellular calcium, Upacicalcet effectively suppresses the synthesis and secretion of PTH. Its intravenous administration makes it suitable for patients undergoing hemodialysis. Preclinical studies in rodent models are crucial for evaluating the efficacy, safety, and pharmacological profile of new therapeutic agents like Upacicalcet. These models allow for the investigation of its effects on PTH regulation, parathyroid gland morphology, bone health, and ectopic calcification.

This document provides detailed application notes and protocols for the administration of Upacicalcet in established rodent models of SHPT, intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action of Upacicalcet

Upacicalcet is a calcimimetic, meaning it mimics the effect of calcium on the CaSR located on the surface of parathyroid gland cells. It functions as a positive allosteric modulator, binding to a site on the receptor distinct from the calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). Consequently, even at lower blood calcium concentrations, the parathyroid gland is "tricked" into sensing higher calcium levels, which inhibits the secretion of PTH. This targeted action helps to control PTH levels without significantly increasing serum calcium and phosphorus, a common side effect of other treatments like vitamin D receptor activators. Studies suggest Upacicalcet binds to an amino acid binding site on the CaSR, a mechanism that differs from some other calcimimetics.

Caption: Mechanism of Upacicalcet on the parathyroid cell CaSR.

Experimental Protocols

Rodent Model of SHPT: Adenine-Induced CKD

The adenine-induced CKD model is a well-established method for studying SHPT in rats, as it effectively mimics many of the complexities of human CKD progression.

Objective: To induce SHPT secondary to chronic kidney disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (specific strain may vary).

-

Standard rodent chow.

-

Adenine (Sigma-Aldrich or equivalent).

-

Vehicle for Upacicalcet (e.g., saline).

-

Upacicalcet.

Protocol:

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Induction of CKD:

-

Administer a diet containing adenine (typically 0.75% w/w) for a period of several weeks (e.g., 4 weeks) to induce renal failure.

-

Monitor animal health, body weight, and food/water intake regularly.

-

Confirm development of CKD and SHPT by measuring serum levels of creatinine, urea nitrogen, and intact PTH (iPTH).

-

-

Grouping and Treatment:

-

Once SHPT is established, divide rats into experimental groups (e.g., Sham, CKD-Vehicle control, CKD + Upacicalcet low dose, CKD + Upacicalcet high dose).

-

Administer Upacicalcet or vehicle according to the study design. For repeated administration studies, doses of 0.2 mg/kg and 1.0 mg/kg have been shown to be effective. The route of administration (e.g., intravenous, subcutaneous) and frequency (e.g., daily, three times a week) should be clearly defined.

-

-

Monitoring and Sample Collection:

-

Collect blood samples periodically (e.g., weekly) to measure serum iPTH, calcium, and phosphorus.

-

At the end of the study period (e.g., after 8 weeks of treatment), euthanize the animals.

-

Collect terminal blood samples and harvest tissues including the parathyroid glands, aorta, heart, kidneys, and femurs for further analysis.

-

Rodent Model: Acute Double-Nephrectomy